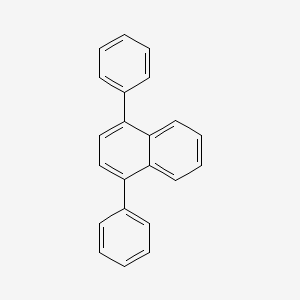

1,4-diphenylnaphthalene

Description

Historical Perspectives in Synthetic Organic Chemistry

The synthesis of naphthalene (B1677914) derivatives has been a cornerstone of organic chemistry for over a century. Early methods for the creation of the naphthalene ring system often relied on classical condensation and cyclization reactions. A notable early synthesis of 1,4-diphenylnaphthalene was described in 1957, which involved the reaction of 1,4-naphthoquinone (B94277) dibenzimide with phenylmagnesium bromide, followed by treatment with zinc dust and acids. acs.orgacs.org This multi-step process, while effective for its time, highlights the evolution of synthetic methodologies.

A foundational reaction in the history of forming six-membered rings like the core of naphthalene is the Diels-Alder reaction, first described by Otto Diels and Kurt Alder in 1928, for which they received the Nobel Prize in Chemistry in 1950. wikipedia.orgsigmaaldrich.com This [4+2] cycloaddition reaction between a conjugated diene and a dienophile provides a powerful and versatile route to substituted cyclohexene (B86901) derivatives, which can then be aromatized to form the naphthalene scaffold. wikipedia.orgencyclopedia.pub While not a direct synthesis of this compound in one step from simple precursors, the principles of the Diels-Alder reaction laid the groundwork for many subsequent syntheses of complex aromatic systems. researchgate.netnih.gov

Contemporary Relevance in Chemical Research

In modern chemical research, this compound continues to be a relevant molecule, primarily due to its utility as a building block and its intrinsic photophysical properties. ontosight.ai The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling first reported in 1979, has revolutionized the synthesis of biaryls and other complex organic molecules. wikipedia.org The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a highly efficient method for preparing this compound and its derivatives. ontosight.aiwikipedia.orgdoi.org This method offers high yields and excellent functional group tolerance, making the this compound scaffold readily accessible for further investigation and application. researchgate.net

The compound's rigid and planar structure, combined with its electronic properties, makes it an attractive scaffold for the synthesis of more complex molecules and materials. ontosight.aimdpi.com For instance, the this compound core has been incorporated into larger systems, such as molecular nanocarbons and precursors for functionalized naphthalocyanines. researchgate.netscispace.com Its derivatives are also explored for their potential in creating novel organic materials with tailored electronic and optical properties. ontosight.airesearchgate.net

Structural Basis for Research Interest

The research interest in this compound is fundamentally rooted in its distinct molecular architecture. The compound consists of a planar naphthalene core with two phenyl groups attached at the 1 and 4 positions. ontosight.ai This structure imparts a high degree of conjugation, leading to significant absorption and emission in the ultraviolet-visible (UV-Vis) spectrum. ontosight.ai The rigid framework of the molecule contributes to its high thermal stability and fluorescence efficiency. ontosight.ai

The photophysical properties of diphenylnaphthalenes have been studied in detail. In solution, this compound exhibits fluorescence in the deep-blue region of the spectrum. nih.gov Its absorption and emission spectra are influenced by the solvent environment, though the changes are often not indicative of significant charge-transfer character in the fluorescent state. nih.gov The ability to undergo intersystem crossing to a triplet state is also a noted characteristic. nih.gov

Data Tables

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₆ | ontosight.ai |

| Appearance | White crystalline solid | - |

| Solubility | Insoluble in water, soluble in organic solvents | - |

| Spectroscopic Property | Wavelength (nm) | Source |

| Excitation Peak (in cyclohexane) | 300 | aatbio.com |

| Emission Peak (in cyclohexane) | 380 | aatbio.com |

| Stokes Shift | 80 | aatbio.com |

Structure

3D Structure

Properties

IUPAC Name |

1,4-diphenylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16/c1-3-9-17(10-4-1)19-15-16-20(18-11-5-2-6-12-18)22-14-8-7-13-21(19)22/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLSPHDWEPSUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229791 | |

| Record name | Naphthalene, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796-30-5 | |

| Record name | Naphthalene, 1,4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000796305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC172583 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Pathways

Regioselective Synthesis Strategies

Achieving the specific 1,4-substitution pattern on the naphthalene (B1677914) ring is a primary challenge. Regioselective synthesis strategies are therefore paramount, directing the formation of carbon-carbon bonds to the desired positions and minimizing the formation of unwanted isomers.

Palladium- and nickel-catalyzed cross-coupling reactions are mainstays in modern organic synthesis for their ability to form carbon-carbon bonds with high precision. Several of these named reactions have been successfully applied to the synthesis of 1,4-diphenylnaphthalene and its derivatives.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. snnu.edu.cnwikipedia.org It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. snnu.edu.cn In the context of this compound synthesis, this could involve the coupling of a dihalonaphthalene with phenylboronic acid or a phenyl-substituted boronic acid with a dihalonaphthalene.

A general representation of the Suzuki-Miyaura coupling is the reaction between an organohalide (R¹-X) and an organoboron species (R²-BY₂) in the presence of a palladium catalyst and a base to form a new carbon-carbon single bond (R¹-R²). wikipedia.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| Phenylboronic acid | Haloarenes | Palladium catalyst | Biaryl compounds | libretexts.org |

| Organohalide | Organoboron species | Palladium catalyst/Base | Coupled product | wikipedia.org |

This table illustrates the general reactants and products in a Suzuki-Miyaura coupling reaction.

The Kumada coupling, the first transition metal-catalyzed cross-coupling reaction to be discovered, utilizes a Grignard reagent (organomagnesium halide) and an organohalide in the presence of a nickel or palladium catalyst. organic-chemistry.orgjk-sci.com This method is particularly effective for creating C-C bonds between aryl, vinyl, or alkyl groups. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a dihalonaphthalene with phenylmagnesium bromide.

The reaction mechanism involves the oxidative addition of the organohalide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to give the coupled product. nrochemistry.com While powerful, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. jk-sci.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Organohalide | Grignard reagent | Nickel or Palladium | Coupled Product | jk-sci.com |

| Alkenyl iodide | Allylmagnesium chloride | PdCl₂(dppf) | Coupled Product | nrochemistry.com |

This table outlines the general components of a Kumada coupling reaction.

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. wikipedia.org The synthesis of this compound via Stille coupling could be achieved by reacting a dihalonaphthalene with a phenyltin reagent. doi.org

The catalytic cycle of the Stille reaction is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Organostannane | Organohalide | Palladium | Coupled Product | wikipedia.org |

| Aryl chloride | Organostannane | Pd₂(dba)₃ / CsF | Biaryl product | harvard.edu |

This table summarizes the general reactants and catalyst in a Stille coupling reaction.

The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org While traditionally requiring harsh reaction conditions, modern advancements have led to milder, more versatile Ullmann-type reactions. tcichemicals.comnih.gov These can be used to form C-C, C-N, and C-O bonds. nih.gov For this compound, a potential route could involve the intramolecular coupling of a suitably substituted biphenyl (B1667301) precursor or an intermolecular coupling strategy. Nickel-catalyzed Ullmann reactions are also known and can tolerate a variety of functional groups under milder conditions. dicp.ac.cn

| Reaction Type | Reactants | Catalyst | Key Feature | Reference |

| Classic Ullmann | Aryl halides | Copper | High temperatures | organic-chemistry.org |

| Ullmann-type | Aryl halides, Nucleophiles | Copper | Milder conditions | tcichemicals.com |

| Nickel-catalyzed Ullmann | Aryl halides | Nickel(0) | Tolerates functional groups | dicp.ac.cn |

This table provides an overview of different Ullmann coupling approaches.

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful and direct route to forming the six-membered ring of the naphthalene system. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. organic-chemistry.org

For the synthesis of this compound and its derivatives, a common strategy is the reaction of 1,3-diphenylisobenzofuran (B146845) with a suitable dienophile, such as fumaronitrile. researchgate.net This reaction proceeds via a Diels-Alder adduct which is then converted to the final aromatic product, often through an acid-promoted cyclization. researchgate.net Another approach involves the reaction of a cinnamaldehyde (B126680) with a benzylphosphonate to form a diene in situ, which then undergoes a [4+2] cycloaddition with benzyne (B1209423). sci-hub.se

A notable example is the synthesis of 2,3-Dicyano-1,4-diphenylnaphthalene, a precursor for other complex molecules, which is synthesized through a Diels-Alder reaction between 1,3-diphenylisobenzofuran and fumaronitrile. researchgate.net

| Diene | Dienophile | Product Type | Reference |

| 1,3-Diphenylisobenzofuran | Fumaronitrile | 2,3-Dicyano-1,4-diphenylnaphthalene precursor | researchgate.net |

| In situ generated diene from cinnamaldehyde and benzylphosphonate | Benzyne | 1,4-Diarylnaphthalene | sci-hub.se |

| Conjugated diene | Alkene/Alkyne | Substituted cyclohexene (B86901) derivative | wikipedia.orgsigmaaldrich.com |

This table highlights examples of cycloaddition reactions used in the synthesis of this compound derivatives.

Cycloaddition Reaction Pathways

Diels-Alder Cycloaddition Routes

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a powerful method for constructing the this compound scaffold. wikipedia.org This [4+2] cycloaddition typically involves the reaction of a diene with a dienophile.

A notable example is the reaction of 1,3-diphenylisobenzofuran with a suitable dienophile, such as fumaronitrile, to yield a precursor that can be converted to a dicyano-1,4-diphenylnaphthalene derivative. researchgate.netresearchgate.net This subsequent transformation often involves an acid-promoted cyclization. researchgate.net Another approach involves the cycloaddition of benzyne, generated in situ from precursors like benzenediazonium-2-carboxylate, with a diene formed from a Wittig-Horner reaction of cinnamaldehyde and a benzylphosphonate. sci-hub.sesorbonne-universite.fr This tandem process efficiently produces 1,4-diarylnaphthalenes. sorbonne-universite.fr

The reaction of oxabenzonorbornadiene with 1,3-diphenylisobenzofuran can also lead to the formation of this compound as a side product, alongside the primary 1:1 adducts. clockss.org The yields of the products in this reaction are dependent on the reaction temperature. clockss.org Furthermore, stereoselective [4+2] cycloadditions between 1,4-dihydro-1,4-epoxynaphthalene and isobenzofuran (B1246724) derivatives can produce cycloadducts that, upon acid-promoted aromatization, yield substituted tetracenes, which are structurally related to diphenylnaphthalenes. rsc.org

Table 1: Selected Diels-Alder Reactions for the Synthesis of this compound Derivatives

| Diene | Dienophile | Key Features | Resulting Product |

| 1,3-Diphenylisobenzofuran | Fumaronitrile | Forms a precursor for dicyano-1,4-diphenylnaphthalene. researchgate.netresearchgate.net | 2,3-Dicyano-1,4-diphenylnaphthalene |

| Diene from Wittig-Horner reaction | Benzyne | One-pot tandem reaction. sci-hub.sesorbonne-universite.fr | 1,4-Diarylnaphthalenes |

| 1,3-Diphenylisobenzofuran | Oxabenzonorbornadiene | Forms this compound as a byproduct. clockss.org | This compound |

Bergman Cyclization Pathways

The Bergman cyclization is a powerful rearrangement reaction that transforms an enediyne into a highly reactive p-benzyne biradical, which can then be trapped to form an aromatic ring. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This methodology has been applied to the synthesis of substituted naphthalenes.

In a notable study, the thermolysis of 1,2-bis(phenylethynyl)benzene (B11943125) in the presence of a hydrogen donor like 1,4-cyclohexadiene (B1204751) was investigated. nih.gov While the expected product, 2,3-diphenylnaphthalene, was only a minor component, the major products were 1,3- and this compound, formed in yields of up to 16% and 11%, respectively. nih.govresearchgate.net This outcome is attributed to phenyl shifts occurring during the reaction sequence, driven by steric repulsion and the stability of the benzyne intermediate. nih.gov The kinetics of the Bergman cyclization are influenced by various factors, including the distance between the acetylenic carbons and the presence of electron-withdrawing or -donating groups. organic-chemistry.orgresearchgate.net

Recent research has also explored alternative pathways for the cyclization of enediynes, such as the C1-C5 diradical cyclization, which can compete with or even dominate the traditional Bergman (C1-C6) pathway, especially in sterically hindered systems. researchgate.net

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. hu.edu.jomasterorganicchemistry.com In the context of this compound, this reaction can be used to introduce various substituents onto the naphthalene core or the pendant phenyl rings.

For instance, the reaction of 2-cyclopentyl-1,4-diphenylnaphthalene (B12613221) with electrophiles like bromine or nitric acid can lead to the formation of halogenated or nitrated products. The regioselectivity of these substitutions is influenced by the directing effects of the existing phenyl and cyclopentyl groups. It is important to note that the conditions for EAS, such as the choice of Lewis acid and solvent, can significantly impact the outcome of the reaction. hu.edu.jo

Other Novel Synthetic Transformations

Beyond the more established routes, several other novel synthetic methods for this compound have been reported.

One such method involves the reaction of 1,4-naphthoquinone (B94277) dibenzimide with phenylmagnesium bromide. acs.orgacs.org The resulting product, after treatment with zinc dust and acids, yields this compound. acs.org This transformation proceeds through a dihydroxydiphenyldihydronaphthalene intermediate. acs.org

Another innovative approach is the dearomative 1,4-difunctionalization of naphthalenes. nih.govnih.govrsc.org This palladium-catalyzed tandem Heck/Suzuki coupling reaction allows for the creation of 1,4-dihydronaphthalene-based spirocycles with excellent regioselectivity and diastereoselectivity. nih.govnih.gov While not directly producing this compound, this methodology highlights the potential for novel functionalization of the naphthalene core.

Catalytic Systems for Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its derivatives. Palladium and nickel-based catalytic systems are particularly prominent.

Palladium-Catalyzed Processes

Palladium catalysts are widely employed in cross-coupling reactions, which are instrumental in forming the carbon-carbon bonds necessary for the synthesis of this compound.

The Suzuki-Miyaura coupling reaction is a versatile method for this purpose, involving the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. ontosight.ai This reaction has been utilized for the synthesis of 2-cyclopentyl-1,4-diphenylnaphthalene and other diarylnaphthalenes.

The Stille reaction, which couples an organotin compound with an organic halide, is another powerful palladium-catalyzed method. wikipedia.orgorganic-chemistry.orglibretexts.org It offers a broad substrate scope and is effective for creating the aryl-aryl bonds in this compound. wikipedia.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Palladium catalysis is also central to the dearomative 1,4-difunctionalization of naphthalenes mentioned earlier, which proceeds via a tandem Heck/Suzuki sequence. nih.govnih.gov

Table 2: Overview of Palladium-Catalyzed Reactions for this compound Synthesis

| Reaction Name | Key Reactants | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Aryl halide | Pd catalyst, Base | Versatile for C-C bond formation. ontosight.ai |

| Stille Reaction | Organotin compound, Aryl halide | Pd catalyst | Broad substrate scope. wikipedia.orgorganic-chemistry.orglibretexts.org |

| Heck/Suzuki Tandem | Naphthalene derivative, Aryl halide, Aryl boronic acid | Pd catalyst | Dearomative 1,4-difunctionalization. nih.govnih.gov |

Nickel-Catalyzed Transformations

Nickel catalysts offer a more cost-effective alternative to palladium for certain cross-coupling reactions. While specific examples for the direct synthesis of this compound are less frequently reported than palladium-catalyzed methods, nickel catalysts are known to be effective for the coupling of non-equivalent aromatic rings, a general route that could be applied to the synthesis of 1,8-diarylnaphthalenes and potentially other isomers. scispace.com The development of nickel-catalyzed methods for the synthesis of this compound remains an area of interest for more sustainable chemical production.

Organocatalytic Approaches

The realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has offered innovative pathways for the synthesis of complex molecules, including precursors to this compound. A key strategy involves the organocatalytic Diels-Alder reaction, a powerful tool for the construction of the core cyclohexene ring system.

A notable advancement in this area is the use of chiral imidazolidinone catalysts to facilitate the enantioselective Diels-Alder reaction between various dienes and α,β-unsaturated aldehydes. princeton.educore.ac.uk This approach allows for the formation of chiral adducts that can be further elaborated to target molecules. For instance, the reaction of a diene with an α,β-unsaturated aldehyde in the presence of a catalyst like (2S,5S)-5-benzyl-2-tert-butylimidazolidinone can proceed with high enantioselectivity. princeton.edu While a direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalyzed Diels-Alder reactions are highly applicable to the synthesis of its precursors. The reaction between 1,3-diphenylisobenzofuran and a suitable dienophile, catalyzed by a chiral organic molecule, represents a promising route. The catalyst activates the dienophile towards cycloaddition, enabling the formation of the key bicyclic intermediate. nih.govresearchgate.net

The efficiency of these organocatalytic reactions can be influenced by various factors, including the catalyst structure, solvent, and reaction temperature. Research has shown that modifications to the catalyst framework can significantly impact both the yield and the stereoselectivity of the cycloaddition. core.ac.uk

Table 1: Examples of Organocatalyzed Diels-Alder Reactions Relevant to Naphthalene Synthesis

| Diene | Dienophile | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Cyclopentadiene (B3395910) | Cinnamaldehyde | (2S,5S)-5-benzyl-2-tert-butylimidazolidinone | Not specified | 99 | 93 (exo) | princeton.edu |

| 1,3-Diphenylisobenzofuran | Methyl Propiolate | Substituted Isobenzofuran | Not specified | Not specified | Not specified | nih.gov |

| Cyclopentadiene | Crotonaldehyde | Imidazolidin-4-one with dicationic ionic liquid | CH₃CN/H₂O | 95 | 87 (endo) | researchgate.net |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Synthesis

Solvent-free synthesis, particularly through mechanochemistry, has emerged as a powerful green alternative to traditional solution-phase reactions. rsc.org Ball milling, a common mechanochemical technique, facilitates reactions by grinding solid reactants together, often in the absence of any solvent. rsc.org This method can lead to higher yields, shorter reaction times, and simplified purification procedures.

The Diels-Alder reaction, a key step in the synthesis of the naphthalene core, has been successfully performed under solvent-free conditions. For example, the reaction of 1,3-diphenylisobenzofuran with various dienophiles has been effectively catalyzed by solid catalysts like SiO₂ and acidic montmorillonite (B579905) clay (KSF) without the need for a solvent. acs.org This approach not only eliminates the use of potentially harmful organic solvents but can also enhance reaction rates and yields.

Microwave-assisted synthesis is another effective solvent-free method. The condensation of aryl ketones and aldehydes to form chalcones, which can be precursors to substituted naphthalenes, has been achieved with high efficiency using iodine impregnated on neutral alumina (B75360) under microwave irradiation. nih.gov This method offers rapid reaction times and excellent yields. nih.gov

Table 2: Solvent-Free Synthesis Conditions

| Reaction Type | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Diels-Alder | 1,3-Diphenylisobenzofuran, Acryloylferrocene | SiO₂ or KSF clay, solvent-free | Good | acs.org |

| Aldol Condensation | Substituted aryl ketones and aldehydes | I₂/Al₂O₃, microwave, solvent-free | 79-95 | nih.gov |

| Diazotization | Phenolic compounds, Aryltriazenes | Ball milling, catalyst- and solvent-free | High | rsc.org |

Water-Mediated Reactions

Water, being a non-toxic, non-flammable, and abundant solvent, is an ideal medium for green chemical synthesis. Performing reactions in water can offer unique reactivity and selectivity compared to organic solvents.

The Diels-Alder reaction, for instance, often shows significant rate enhancements and improved stereoselectivity when conducted in water. rug.nlmdpi.comwikipedia.org This "on-water" catalysis is attributed to the hydrophobic effect and the high cohesive energy density of water, which can stabilize the transition state of the reaction. rug.nlmdpi.com The reaction of cyclopentadiene analogs with p-benzoquinone in water has been shown to produce high yields of the corresponding adducts, which are precursors to polycyclic systems. rsc.org While a direct water-mediated synthesis of this compound is not explicitly detailed, the principles are applicable to the cycloaddition step involving 1,3-diphenylisobenzofuran.

Furthermore, the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds, can be effectively carried out in aqueous media. This reaction could be employed to couple phenylboronic acid with a dihalo-naphthalene derivative to construct the this compound framework. The use of water as a solvent in Suzuki-Miyaura reactions is not only environmentally benign but can also lead to high yields and simplified product isolation. walisongo.ac.id

Table 3: Water-Mediated Synthetic Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Diels-Alder | Cyclopentadiene analogs, p-Benzoquinone | Water | 83-97 | rsc.org |

| Diels-Alder | 1,3-Cyclohexadiene, 1,4-Benzoquinone | Aqueous Ti(IV) catalyst | Improved conversion | nih.gov |

| Suzuki-Miyaura | 4-Iodoanisole, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Not specified | walisongo.ac.id |

Structural Elucidation and Advanced Characterization Methodologies

X-ray Crystallographic Investigations

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, offering insights into the forces that govern crystal packing.

Solid-State Molecular Conformations

The solid-state conformation of a molecule is dictated by a delicate balance of intramolecular steric and electronic effects, as well as intermolecular packing forces. In the case of substituted naphthalenes, the orientation of the substituent groups relative to the naphthalene (B1677914) core is of particular interest.

| Planes Involved | Dihedral Angle (°) |

|---|---|

| O1/O2/C4/C11 and C1–C4/C9/C10 | 20.4 (2) |

| O3/O4/C1/C18 and C1–C4/C9/C10 | 45.2 (1) |

| O1/O2/C4/C11 and C12–C17 | 87.9 (1) |

| O3/O4/C1/C18 and C19–C24 | 67.4 (1) |

Data sourced from Jing et al., 2006. iucr.org

Supramolecular Interactions in Crystal Lattices

The packing of molecules in a crystal lattice is governed by a network of non-covalent interactions, collectively known as supramolecular interactions. These interactions, although individually weak, cumulatively determine the stability and physical properties of the crystal. For aromatic compounds, C-H···π and π-π stacking interactions are particularly significant.

In the crystal structure of diphenyl naphthalene-1,4-dicarboxylate, the packing is stabilized by a combination of C-H···O hydrogen bonds and C-H···π interactions. iucr.orgresearchgate.net The C-H···π interactions involve the hydrogen atoms of one molecule interacting with the electron-rich π-system of the naphthalene ring of a neighboring molecule. Such interactions are crucial in directing the assembly of aromatic molecules in the solid state.

The study of different isomers of diphenylnaphthalene reveals that the substitution pattern significantly influences the crystal packing motif. For instance, 2,6-diphenylnaphthalene (B11945167) adopts a herringbone structure, which is common for aromatic molecules and is characterized by edge-to-face C-H···π interactions. In contrast, other isomers form stacked column structures, indicative of π-π stacking interactions where the aromatic rings are arranged in a parallel fashion.

Co-Crystallization Studies

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining two or more different molecular components in a stoichiometric ratio within the same crystal lattice. This approach is widely used in the pharmaceutical industry to improve properties such as solubility and stability.

While specific co-crystallization studies involving 1,4-diphenylnaphthalene as a primary component are not documented in the reviewed literature, the naphthalene framework is a common motif in co-crystal engineering. For example, naphthalene has been successfully co-crystallized with paracetamol to modify its tabletability. In such co-crystals, the interactions between the components are typically non-covalent, including hydrogen bonds, π-π stacking, and van der Waals forces. The design of co-crystals relies on the principles of supramolecular chemistry, where predictable and reliable intermolecular interactions are used to guide the assembly of the desired crystal structure.

Advanced Spectroscopic Probes for Structural Analysis

Spectroscopic techniques provide invaluable information about the structure and dynamics of molecules in both the solid and solution states. High-resolution NMR and vibrational spectroscopy are particularly powerful tools for probing the intricacies of molecular conformation and bonding.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For conformationally flexible molecules, advanced NMR experiments can provide insights into their dynamic behavior. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly useful as they can detect through-space interactions between protons that are in close proximity, providing information about the solution-state conformation and the dynamics of conformational exchange. columbia.edujeol.com

For peri-substituted naphthalenes, such as the related 1,8-diphenylnaphthalene, the steric strain between the substituents at the 1 and 8 positions leads to a high rotational barrier around the C-C single bonds connecting the phenyl groups to the naphthalene core. This restricted rotation can be studied using dynamic NMR spectroscopy, which allows for the determination of the energy barriers associated with conformational isomerization. While specific dynamic NMR studies on this compound are not available, it is expected that the rotational freedom of the phenyl groups would be significantly less hindered compared to the 1,8-isomer.

Vibrational Spectroscopy for Bond Analysis (e.g., Raman, IR)

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making these techniques excellent for molecular identification and bond analysis.

The vibrational spectra of aromatic compounds are typically characterized by several distinct regions. The C-H stretching vibrations of the aromatic rings are generally observed in the 3100-3000 cm⁻¹ region. researchgate.net The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations, which are often intense in the IR spectrum, appear in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern of the aromatic ring.

For naphthalene and its derivatives, the vibrational spectra have been extensively studied. researchgate.net While a dedicated vibrational analysis of this compound is not available, the expected IR and Raman spectra would be a superposition of the vibrational modes of the naphthalene core and the two phenyl substituents. The coupling between the vibrations of the different rings would likely lead to a complex but highly characteristic spectral fingerprint.

Advanced Mass Spectrometry for Mechanistic Elucidation

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elucidating the fragmentation pathways of organic compounds, which in turn provides deep insights into their chemical structure and stability. While specific fragmentation data for this compound is not extensively detailed in the public domain, the general principles of mass spectral fragmentation of aromatic compounds can be applied to predict its behavior.

In mass spectrometry, a molecule is ionized and then breaks apart into charged fragments. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint. For aromatic compounds like naphthalene derivatives, the molecular ion peak (M+) is typically intense due to the stability of the aromatic system. youtube.com

Common fragmentation pathways for aromatic hydrocarbons involve the loss of substituents and rearrangements of the aromatic core. For this compound, key fragmentation events would likely involve the cleavage of the bonds connecting the phenyl groups to the naphthalene core. The stability of the resulting fragments, such as the biphenyl (B1667301) radical or the naphthalene cation, would influence the observed fragmentation pattern.

High-resolution mass spectrometry (HRMS) would be crucial in distinguishing between ions with the same nominal mass but different elemental compositions, providing unambiguous identification of the fragments. Tandem mass spectrometry (MS/MS) techniques, where ions of a specific mass-to-charge ratio are selected and further fragmented, would be instrumental in establishing the connectivity of the atoms within the molecule and confirming the proposed fragmentation mechanisms. nih.gov The fragmentation patterns of related compounds, such as arylnaphthalide lignans, often involve characteristic cleavages that can help in the structural interpretation of similar molecules. nih.gov

Hypothetical Fragmentation Data for this compound

Without specific experimental data, a data table cannot be generated. A hypothetical table would require assumptions about ionization methods and observed fragments which would not be scientifically accurate.

Electron Microscopy Techniques for Material Morphology

Scanning Electron Microscopy (SEM) would be employed to study the surface topography of solid this compound. rsc.org This technique provides high-resolution images of the sample's surface, revealing details about crystal shape, size distribution, and surface features. For instance, SEM has been effectively used to visualize the surface structures of various materials, including zeolites. rsc.org

Transmission Electron Microscopy (TEM) offers even higher resolution and is used to investigate the internal structure of materials. dntb.gov.ua For this compound, TEM could be used to examine the crystalline structure of thin films or nanoparticles, identifying crystal lattice arrangements and any defects present. The preparation of ultrathin films is a critical step for TEM analysis, and methods like plasma polymerization of similar aromatic compounds like naphthalene have been developed for creating suitable support films for high-resolution imaging. nih.gov

Advanced electron microscopy techniques could further elucidate the material properties of this compound. For example, selected area electron diffraction (SAED) in a TEM can be used to determine the crystallinity and crystallographic orientation of the sample.

Illustrative Data from Electron Microscopy of an Analogous Aromatic Compound

As no specific electron microscopy data for this compound was found, a data table with real values cannot be provided. An illustrative table would be speculative and is therefore omitted to maintain scientific accuracy.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within the 1,4-diphenylnaphthalene molecule, which in turn governs its reactivity, aromaticity, and photophysical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of polycyclic aromatic hydrocarbons and their derivatives. For compounds related to this compound, DFT calculations have been instrumental in elucidating their aromaticity and electronic characteristics nih.gov. Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d) or 6-31+G(d,p) to achieve a balance between computational cost and accuracy rsc.orgrsc.orgnih.gov.

Time-Dependent DFT (TD-DFT) is particularly useful for analyzing photophysical properties. For instance, in a study on the related compound 1,4,5,8-tetraphenylnaphthalene, TD-DFT calculations at the B3LYP/6-31+G(d,p) level of theory were used to interpret the UV-vis absorption spectrum rsc.orgrsc.org. These calculations identified the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition, and correlated them with the observed absorption maxima rsc.orgrsc.org. DFT has also been applied to study the electronic structure of precursors like 2,3-Dicyano-1,4-diphenylnaphthalene to predict the properties of larger, more complex macrocycles derived from them researchgate.net.

Table 1: Common DFT Functionals and Basis Sets for Phenyl-Naphthalene Systems

| Method | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | B3LYP | 6-31G(d) | Lewis Basicity Calculation | nih.gov |

Ab initio (from first principles) quantum chemistry methods are used to solve the electronic Schrödinger equation without extensive reliance on empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are foundational for obtaining accurate ground-state geometries and electronic wavefunctions. While specific ab initio studies focusing solely on this compound are not extensively documented in the literature, the application of these methods is a standard approach for determining optimized molecular structures and assigning vibrational modes in related aromatic systems researchgate.netacs.org. Such calculations provide a crucial starting point for more complex investigations, including excited-state dynamics and intermolecular interactions.

Quantum Chemical Topology (QCT) analysis, which includes methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), provides a detailed description of chemical bonding and non-covalent interactions based on the topology of the electron density. These analytical tools are employed to characterize concepts like aromaticity by analyzing the electron density distribution researchgate.net. For phenyl-substituted naphthalenes, QTAIM could be used to identify bond critical points and characterize the nature of the covalent bonds within the naphthalene (B1677914) core and phenyl rings, as well as weaker non-covalent interactions, such as C-H···π interactions between molecules. This level of analysis offers deep insights into the forces that define the molecule's structure and crystal packing researchgate.net.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. These simulations are essential for exploring conformational changes and the nature of intermolecular interactions.

X-ray crystallographic data of closely related compounds provide insight into the likely conformations. For example, in 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene, the phenyl rings are significantly twisted out of the naphthalene plane, with dihedral angles of 65.24° and 55.82° iucr.org. Similarly, the phenyl rings in 1,2,3,4-tetraphenylnaphthalene (B1582023) exhibit twist angles of approximately 45° . This pronounced twisting is a result of steric hindrance between the hydrogen atoms on the phenyl rings and the naphthalene core. MD simulations can be employed to explore the potential energy surface associated with these rotations, identifying the energy minima corresponding to stable conformers and the rotational energy barriers between them.

Table 2: Reported Dihedral Angles in Phenyl-Naphthalene Derivatives

| Compound | Ring 1 Dihedral Angle | Ring 2 Dihedral Angle | Method | Reference |

|---|---|---|---|---|

| 1-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)naphthalene | 65.24° | 55.82° | X-ray Crystallography | iucr.org |

In the condensed phase, the interactions between this compound molecules dictate their aggregation behavior and bulk material properties. MD simulations can dynamically model these interactions. Studies on derivatives have shown that C–H···π interactions and π–π stacking are the dominant forces in the crystal packing iucr.orgdoi.org.

Hirshfeld surface analysis, often used in conjunction with crystallographic data, can quantify and visualize these intermolecular contacts iucr.org. For a substituted this compound derivative, analysis revealed that C–H···π interactions link adjacent molecules into chains iucr.org. MD simulations can extend this static picture by modeling the dynamics of these interactions in solution or amorphous states, providing information on the formation and lifetime of dimers and larger aggregates, which is crucial for understanding its behavior in applications like organic electronics researchgate.net.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions by calculating the energy profiles of potential reaction pathways. This allows for the prediction of the most favorable routes and the identification of transition states and intermediates.

A hypothetical reaction energy profile for a generic cross-coupling reaction to form a biaryl compound, a common method for synthesizing molecules like this compound, is presented in the table below. The values are illustrative and represent typical ranges for such reactions.

Hypothetical Reaction Energy Profile for a Cross-Coupling Reaction

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Initial starting materials |

| 2 | Transition State 1 | +20.5 | Energy barrier for the first step |

| 3 | Intermediate 1 | -5.2 | A metastable species formed during the reaction |

| 4 | Transition State 2 | +15.8 | Energy barrier for the second step |

| 5 | Products | -25.0 | Final products of the reaction |

Aromaticity Indices and Delocalization Pathway Studies

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. Several computational indices have been developed to quantify the degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of a ring (NICS(0)) or 1 Å above the ring plane (NICS(1)). Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an ideal aromatic system. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, and can even be negative for anti-aromatic systems.

Bird's Index (I) is another geometric index of aromaticity based on the variation of bond lengths within a ring.

While specific calculated aromaticity indices for this compound are not available in the surveyed literature, we can infer its aromatic character. The naphthalene core is a classic aromatic system. The presence of the two phenyl substituents is expected to have a minor influence on the aromaticity of the naphthalene rings. The phenyl rings themselves are, of course, aromatic.

The following table presents typical NICS and HOMA values for related aromatic hydrocarbons to provide a comparative context for the expected aromaticity of the naphthalene and phenyl rings in this compound.

Calculated Aromaticity Indices for Representative Aromatic Hydrocarbons

| Compound | Ring | NICS(1) (ppm) | HOMA |

|---|---|---|---|

| Benzene (B151609) | - | -10.2 | 1.000 |

| Naphthalene | Outer | -9.9 | 0.985 |

| Naphthalene | Inner | -12.5 | 0.890 |

| Anthracene (B1667546) | Outer | -9.8 | 0.978 |

| Anthracene | Central | -14.7 | 0.795 |

Delocalization pathways in this compound would primarily involve the π-electron systems of the naphthalene core and the two phenyl rings. While the phenyl rings are twisted relative to the naphthalene plane, some degree of electronic communication between the aromatic systems is possible.

Solvent Effects on Molecular Conformation and Reactivity

The solvent in which a molecule is dissolved can have a significant impact on its conformation and reactivity. Computational methods, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant.

For this compound, the most significant conformational degree of freedom is the dihedral angle between the planes of the phenyl rings and the naphthalene core. In the gas phase, an equilibrium conformation with a certain twist angle is expected due to the balance between conjugative effects (favoring planarity) and steric hindrance between the ortho-hydrogens of the phenyl groups and the peri-hydrogens of the naphthalene ring.

In a solvent, the conformation can be altered. Polar solvents may stabilize more polar conformations of the molecule. Computational studies on similar systems, such as molecules containing a 1-naphthalene group, have shown that solvent can influence dihedral angles. nih.gov For this compound, an increase in solvent polarity could potentially lead to a change in the preferred phenyl-naphthalene dihedral angle.

The reactivity of this compound can also be influenced by the solvent. Solvents can affect the energies of reactants, products, and transition states. For example, a polar solvent will preferentially stabilize a more polar transition state, thereby accelerating the reaction.

The following table illustrates the hypothetical effect of different solvents on the calculated dihedral angle of a phenyl group relative to the naphthalene core in this compound. The values are illustrative and based on general trends observed in computational studies of biaryl systems.

Hypothetical Solvent Effects on the Phenyl-Naphthalene Dihedral Angle

| Solvent | Dielectric Constant (ε) | Calculated Dihedral Angle (°) |

|---|---|---|

| Gas Phase | 1.0 | 45.0 |

| Toluene | 2.4 | 44.5 |

| Chloroform | 4.8 | 43.8 |

| Ethanol | 24.6 | 42.5 |

| Water | 80.1 | 42.0 |

Reactivity and Reaction Mechanisms

Mechanistic Studies of Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 1,4-diphenylnaphthalene, the substitution can occur on either the naphthalene (B1677914) core or the pendant phenyl rings. The regioselectivity of these reactions is dictated by the electronic nature of the substituents and the stability of the intermediate carbocation (arenium ion).

For the naphthalene system, electrophilic attack is generally favored at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). This preference is attributed to the greater stability of the resulting arenium ion, which can be stabilized by resonance structures that keep one of the benzene (B151609) rings of the naphthalene core intact. However, in this compound, the α-positions are already occupied by phenyl groups. Therefore, further substitution on the naphthalene core would be directed to the β-positions (2, 3, 6, 7). The phenyl groups themselves are ortho, para-directing for electrophilic substitution on their own rings.

Detailed mechanistic studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature. However, the general principles of EAS on substituted naphthalenes and biphenyl (B1667301) systems provide a framework for predicting its behavior. The steric hindrance imposed by the phenyl groups at the 1 and 4 positions would likely influence the accessibility of the adjacent β-positions on the naphthalene ring to incoming electrophiles.

Table 1: Common Electrophilic Aromatic Substitution Reactions and Expected Regioselectivity on this compound

| Reaction | Reagents | Expected Substitution Site(s) |

| Nitration | HNO₃, H₂SO₄ | β-positions of the naphthalene core; ortho/para positions of the phenyl rings |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | β-positions of the naphthalene core; ortho/para positions of the phenyl rings |

| Sulfonation | Fuming H₂SO₄ | β-positions of the naphthalene core; para position of the phenyl rings |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | β-positions of the naphthalene core; ortho/para positions of the phenyl rings (potential for polyalkylation and rearrangement) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | β-positions of the naphthalene core; para position of the phenyl rings |

Cycloaddition Reactivity as a Dienophile or Diene

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. The aromatic nature of naphthalene makes it a relatively unreactive diene in [4+2] cycloaddition reactions, as the reaction would lead to a loss of aromatic stabilization energy. Consequently, forcing conditions such as high pressure or the use of catalysts are often required for naphthalene to participate as the diene component.

In the case of this compound, its reactivity as a diene across the 2,3-positions is expected to be further diminished due to the significant steric hindrance imposed by the two phenyl groups at the 1 and 4 positions. These bulky groups would impede the approach of a dienophile.

Conversely, there is no readily available information in the scientific literature to suggest that this compound acts as a dienophile. For a molecule to be an effective dienophile, it typically possesses electron-withdrawing groups that lower the energy of its lowest unoccupied molecular orbital (LUMO). The phenyl groups in this compound are generally considered to be weakly electron-donating or neutral in character, making it an unlikely candidate for a reactive dienophile in a normal-electron-demand Diels-Alder reaction.

It is noteworthy that this compound itself is often synthesized through a Diels-Alder reaction. A common synthetic route involves the [4+2] cycloaddition of a substituted cyclopentadienone (a diene) with an alkyne (a dienophile), followed by the extrusion of carbon monoxide. For example, the reaction of tetraphenylcyclopentadienone (B147504) with diphenylacetylene (B1204595) yields hexaphenylbenzene, and similar strategies can be employed to synthesize this compound derivatives.

Photoreactivity and Excited State Transformations

The extended π-system of this compound makes it a photochemically active molecule. Upon absorption of ultraviolet light, it is promoted to an electronically excited state, from which it can undergo various transformations.

One documented photochemical reaction involving this compound is its formation in the triplet excited state. The photolysis of 7,8-digermabicyclo[2.2.2]octadienes in solution has been shown to produce tetraalkyldigermenes and this compound in its triplet excited state. acs.org This indicates that the triplet state of this compound is accessible and can be studied.

Furthermore, this compound is known to react with singlet oxygen in a [4+2] cycloaddition reaction to form an endoperoxide. This endoperoxide is thermally unstable and can regenerate singlet oxygen upon heating, making the endoperoxide of this compound a useful chemical source of singlet oxygen for various applications. columbia.edu The formation of this endoperoxide is a photochemical process, as singlet oxygen is typically generated through photosensitization.

While specific photophysical data such as fluorescence and phosphorescence quantum yields and excited-state lifetimes for this compound are not extensively reported in readily accessible literature, studies on substituted naphthalenes provide some insights. The introduction of silyl (B83357) groups at the 1- and 4-positions of naphthalene has been shown to cause a red-shift in the absorption maxima and an increase in fluorescence intensity. mdpi.com This suggests that the electronic properties of substituents at these positions can significantly modulate the photophysical behavior of the naphthalene core.

Oxidation and Reduction Pathways

The naphthalene ring system is susceptible to both oxidation and reduction reactions, although it is more resistant than simple alkenes due to its aromaticity. The presence of the phenyl substituents in this compound will influence the regioselectivity and ease of these reactions.

Oxidation:

Oxidation of naphthalenes can lead to the formation of naphthoquinones. For instance, the oxidation of naphthalene with strong oxidizing agents like chromium trioxide in acetic acid can yield 1,4-naphthoquinone (B94277). In the case of this compound, oxidation would likely target the naphthalene core, potentially leading to the formation of a diphenyl-substituted 1,4-naphthoquinone. The phenyl rings are generally more resistant to oxidation than the naphthalene core under these conditions. The reaction would proceed through initial electrophilic attack by the oxidizing agent, followed by further oxidation steps.

Advanced oxidation processes (AOPs) utilizing hydroxyl radicals can also be employed for the degradation of aromatic compounds. These highly reactive species can attack the aromatic rings, leading to ring-opening and eventual mineralization to carbon dioxide and water.

Reduction:

The reduction of naphthalene can be achieved through various methods. Catalytic hydrogenation over metals like platinum, palladium, or nickel typically leads to the saturation of one or both rings, forming tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene), respectively. For this compound, catalytic hydrogenation would be expected to reduce the naphthalene core preferentially over the more stable phenyl rings, yielding 1,4-diphenyltetralin.

Dissolving metal reductions, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), can also be used to reduce naphthalenes. The Birch reduction of naphthalene typically yields 1,4-dihydronaphthalene. The regioselectivity of the Birch reduction on this compound would be influenced by the electronic effects of the phenyl groups.

Electrochemical methods can also be used to study the reduction and oxidation potentials of this compound, providing quantitative data on the ease of electron transfer to and from the molecule.

Derivatization and Functionalization Strategies

Halogenation Reactions for Further Functionalization

Halogenation of 1,4-diphenylnaphthalene introduces versatile synthetic handles that can be readily transformed into other functional groups through cross-coupling reactions, nucleophilic substitutions, and other transformations. The regioselectivity of halogenation is dictated by the principles of electrophilic aromatic substitution on the naphthalene (B1677914) ring system, influenced by the directing effects of the phenyl substituents.

Bromination: The bromination of naphthalene typically occurs at the α-positions (1, 4, 5, and 8) under kinetic control due to the higher stability of the corresponding carbocation intermediate. In the case of this compound, the 1 and 4 positions are already occupied. The phenyl groups are activating and direct incoming electrophiles to the ortho and para positions of the phenyl rings and influence the reactivity of the naphthalene core. However, direct electrophilic attack on the naphthalene core is generally favored over substitution on the less activated phenyl rings. Therefore, bromination is expected to occur at the available α-positions (5 and 8) and β-positions (2, 3, 6, and 7) of the naphthalene nucleus. The use of structured solid catalysts, such as certain clays (B1170129) and zeolites, can offer enhanced regioselectivity in the dibromination of naphthalene, favoring the formation of specific isomers like 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene. mdpi.comcardiff.ac.uk While specific studies on this compound are limited, it is plausible that similar catalytic systems could be employed to control the regioselectivity of its bromination.

Chlorination: Similar to bromination, the electrophilic chlorination of naphthalene is a well-established process. In combustion flue gas, the chlorination of naphthalene is primarily driven by dechlorination-oxychlorination cycles of copper and iron species, leading to a selective chlorination pattern at the 1 and 4 positions. nih.gov For this compound, chlorination would be expected to proceed at the remaining available positions on the naphthalene core. The choice of chlorinating agent and reaction conditions can influence the degree and regioselectivity of chlorination.

The table below summarizes typical reagents and expected major products for the halogenation of this compound, based on general principles of electrophilic aromatic substitution on substituted naphthalenes.

| Reaction | Reagent(s) | Expected Major Product(s) |

| Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | 5-Bromo-1,4-diphenylnaphthalene and/or 2-Bromo-1,4-diphenylnaphthalene |

| Chlorination | Cl₂, Lewis Acid (e.g., AlCl₃) | 5-Chloro-1,4-diphenylnaphthalene and/or 2-Chloro-1,4-diphenylnaphthalene |

Nitration and Sulfonation Reactions

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto the aromatic scaffold. These functional groups serve as versatile intermediates for further synthetic transformations.

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). ajgreenchem.comresearchgate.net For naphthalene, nitration predominantly yields 1-nitronaphthalene (B515781) under kinetic control. The nitration of 1-nitronaphthalene can lead to a mixture of dinitronaphthalene isomers, with the 1,5- and 1,8-isomers being significant products. google.com In the case of this compound, the phenyl groups will influence the position of nitration. While the phenyl groups themselves can be nitrated, the naphthalene core is generally more susceptible to electrophilic attack. The substitution is anticipated to occur at the available α- or β-positions of the naphthalene ring. The precise isomer distribution will depend on a delicate balance of electronic and steric factors.

Sulfonation: Aromatic sulfonation is a reversible reaction typically carried out with concentrated sulfuric acid or fuming sulfuric acid (oleum). wikipedia.orgdocbrown.info The electrophile is sulfur trioxide (SO₃) or its protonated form. The sulfonation of naphthalene is temperature-dependent; at lower temperatures, the kinetically favored 1-naphthalenesulfonic acid is the major product, while at higher temperatures, the thermodynamically more stable 2-naphthalenesulfonic acid predominates. docbrown.infoshokubai.org Studies on the sulfonation of phenyl-substituted naphthalenes have shown that the position of substitution is highly dependent on the position of the phenyl group. For instance, 1-phenylnaphthalene (B165152) is sulfonated at the 4-position of the naphthalene ring, while 2-phenylnaphthalene (B165426) is sulfonated at the 8-position. mdpi.com Based on these findings, the sulfonation of this compound is expected to occur on the naphthalene nucleus, likely at one of the available β-positions (2, 3, 6, or 7) to minimize steric hindrance from the bulky phenyl groups.

The following table outlines the reagents and expected products for the nitration and sulfonation of this compound.

| Reaction | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-1,4-diphenylnaphthalene (isomer mixture) |

| Sulfonation | H₂SO₄ (conc.) or SO₃/H₂SO₄ | This compound-sulfonic acid (isomer mixture) |

Alkylation and Acylation Reactions

Friedel-Crafts alkylation and acylation are powerful methods for the formation of carbon-carbon bonds, allowing for the introduction of alkyl and acyl groups onto aromatic rings. researchgate.netadichemistry.commt.com These reactions are typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃). adichemistry.commt.com

Alkylation: The Friedel-Crafts alkylation of arenes with alkyl halides, alkenes, or alcohols introduces an alkyl substituent. adichemistry.commt.comumkc.edu A significant drawback of this reaction is the potential for polyalkylation, as the newly introduced alkyl group activates the aromatic ring towards further substitution. adichemistry.com Carbocation rearrangements are also common, which can lead to a mixture of products. khanacademy.org For this compound, alkylation could occur on either the naphthalene core or the phenyl rings. The relative reactivity will depend on the specific alkylating agent and reaction conditions. Due to the steric hindrance imposed by the phenyl groups, substitution on the naphthalene ring might be directed to the less hindered β-positions.

Acylation: The Friedel-Crafts acylation reaction involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid. nih.govorganic-chemistry.orgkhanacademy.org Unlike alkylation, the resulting acyl group is deactivating, which prevents further acylation of the aromatic ring. nih.gov This makes acylation a more controlled and synthetically useful reaction. The acylation of naphthalene can be sensitive to the solvent used; for instance, acylation in nitrobenzene (B124822) can favor the formation of the 2-acylnaphthalene, whereas in carbon disulfide, the 1-acylnaphthalene is the major product. myttex.net For this compound, acylation is expected to occur on the naphthalene nucleus, with the regioselectivity being influenced by both steric and electronic factors.

The table below provides a summary of the reagents and potential products for the Friedel-Crafts alkylation and acylation of this compound.

| Reaction | Reagent(s) | Expected Major Product(s) |

| Alkylation | R-X (Alkyl Halide), Lewis Acid | Alkyl-1,4-diphenylnaphthalene (isomer mixture) |

| Acylation | R-COCl (Acyl Chloride), Lewis Acid | Acyl-1,4-diphenylnaphthalene (isomer mixture) |

Introduction of Heteroatomic Substituents

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the this compound framework can significantly alter its electronic and photophysical properties, as well as its potential for biological activity and material applications.

Nitrogen Substituents: Amino groups can be introduced onto the this compound skeleton through various methods. One common approach involves the nitration of the aromatic core followed by the reduction of the nitro group to an amine. Another strategy is the Buchwald-Hartwig amination of a halogenated this compound derivative. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine.

Oxygen Substituents: Hydroxyl groups can be introduced through several synthetic routes. The Baeyer-Villiger oxidation of an acetyl-substituted this compound, followed by hydrolysis, would yield the corresponding hydroxydiphenylnaphthalene. Alternatively, the Newman-Kwart rearrangement of a thiocarbamate derived from a phenol (B47542) can be a route to hydroxylated derivatives. Direct hydroxylation of the aromatic ring can be challenging, but enzymatic methods using naphthalene dioxygenase have been shown to catalyze hydroxylation reactions on phenolic substrates. nih.gov

Sulfur Substituents: Thiol groups or thioether linkages can be introduced onto the this compound scaffold. The reaction of a halo-1,4-diphenylnaphthalene with a thiolate nucleophile can lead to the formation of a diaryl sulfide. Alternatively, direct thiolation of the aromatic ring can be achieved under specific conditions, for instance, through radical-mediated processes. nih.gov

The following table summarizes some of the key methods for introducing heteroatomic substituents onto the this compound core.

| Heteroatom | Method | Reagents/Precursors |

| Nitrogen | Nitration followed by Reduction | HNO₃/H₂SO₄ then H₂/Pd or Sn/HCl |

| Nitrogen | Buchwald-Hartwig Amination | Halo-1,4-diphenylnaphthalene, Amine, Pd catalyst, Base |

| Oxygen | From Acyl Derivative | Acyl-1,4-diphenylnaphthalene, m-CPBA, then H₃O⁺ |

| Sulfur | Nucleophilic Substitution | Halo-1,4-diphenylnaphthalene, Thiolate (RS⁻) |

Polymerization from Substituted Precursors

Functionalized this compound derivatives can serve as monomers for the synthesis of novel conjugated polymers with potentially interesting optical and electronic properties. The polymerization strategy typically involves the use of di-functionalized monomers in cross-coupling reactions or oxidative polymerization processes.

Suzuki Polycondensation: A powerful method for the synthesis of conjugated polymers is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron compound (e.g., a boronic acid or ester) and an organic halide. researchgate.net To synthesize a polymer of this compound, a dihalo-1,4-diphenylnaphthalene monomer could be coupled with a diboronic acid or a diboronic ester derivative of an aromatic compound. Alternatively, a monomer bearing both a halogen and a boronic acid/ester functionality can undergo self-polymerization. The Suzuki catalyst transfer polymerization (SCTP) is a chain-growth polymerization method that allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and low dispersities. osti.gov

Oxidative Coupling Polymerization: Oxidative polymerization is another route to conjugated polymers. This method typically involves the use of an oxidizing agent to couple monomer units. For example, the oxidative coupling polymerization of 1,4-diaminonaphthalene has been reported to yield a polymeric material with electrical conductivity. researchgate.net Similarly, substituted this compound monomers bearing electron-donating groups, such as amino or hydroxyl groups, could potentially undergo oxidative coupling to form polymers. The oxidative coupling polymerization of diarylaminodichlorobenzoquinones has also been studied, demonstrating the feasibility of polymerizing complex aromatic structures. nih.gov

The table below lists some potential polymerization methods and the required functionalized precursors for the synthesis of this compound-based polymers.

| Polymerization Method | Required Monomer(s) |

| Suzuki Polycondensation | Dihalo-1,4-diphenylnaphthalene and an Aryldiboronic acid/ester |

| Suzuki Polycondensation | This compound-bis(boronic acid/ester) and a Dihaloarene |

| Oxidative Coupling | Diamino-1,4-diphenylnaphthalene or Dihydroxy-1,4-diphenylnaphthalene |

Applications in Advanced Materials Science and Technology Focus on Role and Methodology

Role in Organic Electronic Device Architectures

The unique photophysical and electronic properties of the 1,4-diphenylnaphthalene core allow it to serve critical functions within the architectures of various organic electronic devices. Its high thermal stability and fluorescence capabilities are particularly advantageous for these applications.

In the architecture of an Organic Light-Emitting Diode (OLED), the emissive layer is a critical component where charge carriers (electrons and holes) recombine to generate light. This layer often employs a host-dopant (or host-guest) system to enhance efficiency and color purity. In this system, the host material constitutes the bulk of the layer and facilitates charge transport, while the guest material, present in a smaller amount, is responsible for the actual light emission. Energy is transferred from the excited host molecules to the guest molecules for efficient electroluminescence.

Naphthalene-based polymers have been identified as highly suitable materials for OLED applications, particularly for achieving blue-light emission, a color that has historically been challenging to produce efficiently and with longevity. mdpi.com Copolymers incorporating the 1,4-naphthalene unit have been successfully synthesized and investigated as promising guest materials for blue-color OLEDs. mdpi.com For instance, copolymers designed with a 1,4-naphthalene backbone and various comonomers, such as phenothiazine (B1677639) (PT), triphenylamine (B166846) substituted fluorene (B118485) (TF), and anthanthrene (B94379) (ANT), have been blended with a poly(9-vinyl carbazole) (PVK) host. mdpi.com

The methodology involves tuning the structural geometry of the 1,4-naphthalene-based copolymer to optimize device performance. By selecting comonomers with non-planar structures, the resulting polymer backbone becomes twisted, which helps to prevent strong intermolecular aggregation. mdpi.com This aggregation is a common issue in the solid state that often leads to fluorescence quenching and reduced device efficiency. mdpi.com Research has shown that a copolymer of 1,4-naphthalene and triphenylamine substituted fluorene, PNP(1,4)-TF, exhibits a highly twisted geometry, leading to excellent thermal stability and solubility. mdpi.com When this copolymer was used as a guest in a PVK-host-based OLED, it led to a significant improvement in both luminance efficiency and External Quantum Efficiency (EQE) for blue emission. mdpi.com

The role of the this compound moiety in this context is foundational. The naphthalene (B1677914) core provides the fundamental blue-emitting chromophore, while the phenyl groups can further tune the electronic properties and influence the molecular packing in the solid state, which is crucial for efficient energy transfer and preventing emission quenching.

Table 1: Performance of a PVK-Host-Based OLED with a 1,4-Naphthalene Copolymer Guest

| Guest Material | Doping Conc. (wt%) | Max. Luminance (cd/m²) @ Voltage | Luminance Efficiency (cd/A) | EQE (%) | Emitting Color |

|---|

Data sourced from a study on 1,4-naphthalene-based copolymers in PVK-host OLEDs. mdpi.com

The active layer in a bulk heterojunction (BHJ) organic photovoltaic (OPV) cell is a blend of electron-donor and electron-acceptor materials. researchgate.net Efficient light absorption, exciton (B1674681) dissociation, and charge transport to the respective electrodes are essential for high power conversion efficiency (PCE). The development of non-fullerene acceptors (NFAs) has been a major focus in OPV research, as they allow for greater tunability of absorption spectra and energy levels compared to traditional fullerene derivatives. nih.gov

Derivatives of this compound are being explored within the framework of donor-π-acceptor (D-π-A) molecules, which are a cornerstone of modern NFA design. In these molecules, the naphthalene unit can serve as a central donor core. For example, novel acceptors have been designed using a dithienonaphthalene core (a derivative of naphthalene) attached to various electron-withdrawing end-capped acceptor moieties. nih.govnih.gov

The methodology involves molecular engineering to optimize the photovoltaic parameters. By modifying the acceptor groups attached to the naphthalene-based donor core, researchers can fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for:

Reducing the HOMO-LUMO energy gap: This leads to broader absorption in the visible and near-infrared regions of the solar spectrum, increasing the short-circuit current (Jsc). nih.gov

Optimizing the energy level alignment with the donor polymer: The LUMO level of the acceptor must be appropriately positioned relative to the donor's LUMO to provide a sufficient driving force for exciton dissociation. The HOMO level of the acceptor relative to the donor's HOMO influences the open-circuit voltage (Voc). nih.gov

Research on dithienonaphthalene-based acceptors blended with the donor polymer PBDB-T has shown that changing the end-capped acceptor groups significantly impacts the device's Voc. One such designed molecule achieved a theoretical Voc of 1.88 V. nih.gov The extended conjugation and charge transfer characteristics inherent to these naphthalene-based D-A systems are crucial for their function in the active layer. nih.gov

Table 2: Calculated Photovoltaic Properties of Designed Dithienonaphthalene-Based Acceptors

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max. Absorption (nm) | Open Circuit Voltage (Voc) (V) |

|---|---|---|---|---|---|

| Reference (R) | -5.79 | -3.48 | 2.31 | 609.4 | 1.41 |

| Design H2 | -5.92 | -3.75 | 2.17 | 642.7 | 1.55 |

| Design H3 | -5.80 | -3.52 | 2.28 | 615.2 | 1.88 |

Data from a theoretical study on dithienonaphthalene acceptors for OPVs. nih.gov

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility (μ) of the organic semiconductor used in its active channel. Materials with ordered molecular packing and strong intermolecular electronic coupling are required for efficient charge transport.

While extensive research exists on acenes like pentacene (B32325) and anthracene (B1667546) for OFETs, naphthalene itself is a foundational building block for organic semiconductors. aps.org Theoretical and experimental studies on naphthalene crystals have provided fundamental insights into charge transport mechanisms in molecular solids. The hole mobility in naphthalene is understood to be regulated by scattering between charge carriers and intermolecular phonons (vibrations between adjacent molecules). aps.org